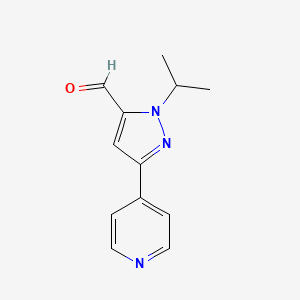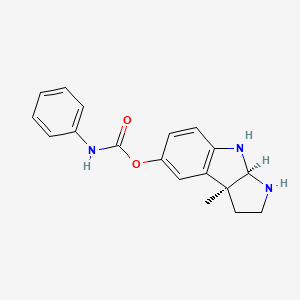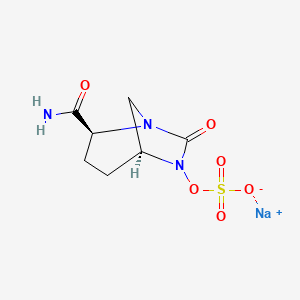![molecular formula C6H6N2S B13429078 2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
2-Methyl-4h-pyrrolo[2,3-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-pyrrolo[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrrolo[2,3-d]thiazole typically involves the esterification of 2-methylpyridine with thiolacetic acid, followed by bromination and reduction . The reaction conditions are as follows:
Esterification: 2-methylpyridine is reacted with thiolacetic acid in the presence of a suitable catalyst.
Bromination: The esterified product is then subjected to bromination using bromine or a brominating agent.
Reduction: The brominated intermediate is reduced to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the thiazole ring, leading to different derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the ring system .
Scientific Research Applications
2-Methyl-4H-pyrrolo[2,3-d]thiazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4H-pyrrolo[2,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions are mediated by the compound’s ability to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
Comparison with Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Pyrrole: A basic heterocyclic compound with a single pyrrole ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system.
Comparison: 2-Methyl-4H-pyrrolo[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to thiazole and pyrrole, it offers a more complex structure that can interact with a broader range of biological targets. Pyrrolopyrazine, while similar in having a fused ring system, differs in its nitrogen content and resulting biological activities .
Properties
Molecular Formula |
C6H6N2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-4-8-6-5(9-4)2-3-7-6/h2-3,7H,1H3 |
InChI Key |
ATROTOREUWDBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)


![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)





